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Compound of Interest

Compound Name: N-Pyrazinylthiourea

Cat. No.: B1225023

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrazinylthiourea is a heterocyclic compound of significant interest in medicinal chemistry.
As a derivative of both pyrazine and thiourea, it possesses a unique structural motif that has
been explored for various therapeutic applications. This technical guide provides a
comprehensive overview of the chemical properties of N-Pyrazinylthiourea, including its
synthesis, spectroscopic characterization, and known biological activities. The information
presented herein is intended to serve as a valuable resource for researchers engaged in the
discovery and development of novel therapeutic agents.

Chemical Properties

N-Pyrazinylthiourea, also known as 1-(pyrazin-2-yl)thiourea, is a solid at room temperature.
Its fundamental chemical and physical properties are summarized in the table below.
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Property Value

Molecular Formula CsHeNaS

Molecular Weight 154.19 g/mol

Appearance Light yellow to brown solid

Melting Point 128 °C

Boiling Point (Predicted) 311.6 £45.0 °C

Density (Predicted) 1.482 + 0.06 g/cm?3

pKa (Predicted) 11.25+0.70

Storage Temperature Room temperature, in a dark, inert atmosphere

Synthesis of N-Pyrazinylthiourea

The synthesis of N-Pyrazinylthiourea can be achieved through the hydrolysis of N-pyrazinyl-
N'-benzoylthioureas. A general synthetic approach involves the reaction of an aminopyrazine
derivative with a suitable isothiocyanate.

Experimental Protocol: Synthesis from N-(pyrazin-2-
ylcarbamothioyl)benzamide

This protocol is based on the general principle of hydrolyzing an N-acylthiourea to yield the
corresponding thiourea.

Materials:

N-(pyrazin-2-ylcarbamothioyl)benzamide

Sodium hydroxide (NaOH) solution

Ethanol

Water

Hydrochloric acid (HCI) solution
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o Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration
apparatus)

Procedure:

Dissolve N-(pyrazin-2-ylcarbamothioyl)benzamide in ethanol in a round-bottom flask
equipped with a reflux condenser and a magnetic stirrer.

e Add a solution of sodium hydroxide to the flask.

o Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete
hydrolysis, monitoring the reaction progress by thin-layer chromatography (TLC).

» After completion, cool the reaction mixture to room temperature.

» Neutralize the mixture with a dilute solution of hydrochloric acid to precipitate the crude N-
Pyrazinylthiourea.

o Collect the precipitate by vacuum filtration and wash with cold water.

» Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain
pure N-Pyrazinylthiourea.

» Dry the purified product under vacuum.

Spectroscopic Characterization

The structural elucidation of N-Pyrazinylthiourea is accomplished through various
spectroscopic techniques. The expected spectral data, based on the analysis of closely related
pyrazinylthiourea derivatives, are summarized below.[1]

Infrared (IR) Spectroscopy

The IR spectrum of N-Pyrazinylthiourea is expected to exhibit characteristic absorption bands
corresponding to its functional groups.
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Functional Group Expected Wavenumber (cm—?)
N-H Stretching (thiourea) 3194 - 3255
Aromatic C-H Stretching 3007 - 3043
C=N Stretching (pyrazine ring) 1583 - 1599
C=S Stretching (thiourea) 1226 - 1240

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy (in DMSO-ds): The proton NMR spectrum is anticipated to show signals
corresponding to the pyrazine ring protons and the N-H protons of the thiourea group.[1]

Proton Assignment Expected Chemical Shift (6, ppm)
Pyrazine Protons 8.30-8.35

Thiourea N-H Protons 10.00 - 10.44

Sulfonamide N-H (if present in derivative) 11.90-11.94

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon
framework of the molecule. Specific chemical shifts for N-Pyrazinylthiourea are not readily

available in the literature.

Mass Spectrometry

The mass spectrum of N-Pyrazinylthiourea would confirm its molecular weight. Predicted
mass-to-charge ratios (m/z) for various adducts are provided below.
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Adduct Predicted m/z
[M+H]* 155.03859
[M+Na]* 177.02053
[M-H]~ 153.02403

+ 4 .
[M+NHa]* 172.06513
[M+K]* 192.99447

Biological Activities and Signaling Pathways

N-Pyrazinylthiourea and its derivatives have been investigated for their potential therapeutic
effects, notably as tuberculostatic and neuroprotective agents.

Tuberculostatic Activity

The tuberculostatic activity of N-Pyrazinylthiourea is believed to be analogous to that of the
well-established anti-tuberculosis drug, pyrazinamide.[2] The proposed mechanism of action
involves the enzymatic conversion of the prodrug within Mycobacterium tuberculosis.
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Caption: Proposed tuberculostatic mechanism of N-Pyrazinylthiourea.

The mechanism involves the passive diffusion of N-Pyrazinylthiourea into the mycobacterium,
where it is hydrolyzed by the pyrazinamidase enzyme (PncA) to its active form, N-
pyrazinoylthioic acid.[2] This active metabolite is then thought to disrupt the bacterial cell
membrane potential and inhibit essential enzymes like fatty acid synthase I, ultimately leading
to cell death.[2][3]

Neuroprotective Activity
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Thiourea derivatives have demonstrated neuroprotective effects, which are thought to be
mediated through the uncoupling of mitochondrial oxidative phosphorylation. This process can
reduce the production of reactive oxygen species (ROS) and prevent mitochondrial-dependent
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Caption: General neuroprotective mechanism of thiourea derivatives.

By acting as mitochondrial uncouplers, thiourea derivatives like N-Pyrazinylthiourea can
dissipate the proton gradient across the inner mitochondrial membrane, which in turn reduces
the generation of harmful ROS and inhibits the release of pro-apoptotic factors.

Experimental Protocols
General Protocol for IR Spectroscopy
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Prepare a KBr pellet of the N-Pyrazinylthiourea sample by grinding a small amount of the
compound with dry potassium bromide.

Press the mixture into a thin, transparent disk using a hydraulic press.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum over the range of 4000-400 cm~1.

Identify the characteristic absorption bands and compare them with the expected values for
the functional groups present in the molecule.[1]

General Protocol for *H NMR Spectroscopy

Dissolve a small amount of N-Pyrazinylthiourea in a suitable deuterated solvent (e.g.,
DMSO-de) in an NMR tube.

Place the NMR tube in the spectrometer.

Acquire the *H NMR spectrum using a standard pulse sequence.

Process the raw data, including Fourier transformation, phase correction, and baseline
correction.

Reference the chemical shifts to the residual solvent peak.

Integrate the signals and determine the multiplicity of each peak to aid in structural
assignment.[1]

General Protocol for Mass Spectrometry

Dissolve the N-Pyrazinylthiourea sample in a suitable solvent.

Introduce the sample into the mass spectrometer using an appropriate ionization technique
(e.g., Electrospray lonization - ESI).

Acquire the mass spectrum in the desired mass range.
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« ldentify the molecular ion peak and any characteristic fragment ions to confirm the molecular
weight and structure of the compound.

Conclusion

N-Pyrazinylthiourea is a compound with a rich chemical profile and promising biological
activities. This guide has provided a detailed overview of its synthesis, spectroscopic
characterization, and potential mechanisms of action as a tuberculostatic and neuroprotective
agent. The presented experimental protocols and tabulated data offer a practical resource for
researchers working with this and related compounds. Further investigation into the specific
signaling pathways and optimization of its therapeutic properties will be crucial for its future
development as a potential drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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